

An In-depth Technical Guide to Cyclic HPMPC: Molecular Properties and Antiviral Action

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Compound of Interest

Compound Name: Cyclic HPMPC

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This technical guide provides a comprehensive overview of **Cyclic HPMPC** (Cyclic cidofovir), a potent antiviral agent. The document details its core molecular properties, a summary of its mechanism of action, and outlines the experimental methodologies used for its study.

Core Molecular Data

Cyclic HPMPC, a cyclic nucleotide analog, is a derivative of the antiviral drug cidofovir. Its chemical properties are fundamental to its biological activity and are summarized below.

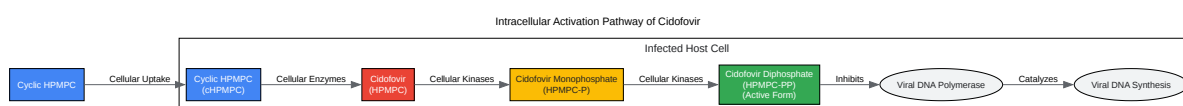
Property	Value	Reference(s)
Molecular Formula	C ₈ H ₁₂ N ₃ O ₅ P	[1][2][3]
Molecular Weight	261.17 g/mol	[1][2][3][4]
IUPAC Name	4-amino-1-[[[(5S)-2-hydroxy-2-oxo-1,4,2λ ⁵ -dioxaphosphinan-5-yl]methyl]pyrimidin-2-one	[1]
CAS Number	127757-45-3	[2][3]
Synonyms	Cyclic-hmpc, Cyclic Cidofovir	[1][2]

Antiviral Mechanism and Intracellular Activation

Cyclic HPMPC functions as an intracellular prodrug of cidofovir. Its cyclic structure is believed to enhance cellular uptake. Once inside the cell, it is metabolized to its active form, which then exerts its antiviral effects.

The primary mechanism of action for cidofovir, and by extension **Cyclic HPMPC**, is the inhibition of viral DNA synthesis. The active metabolite, cidofovir diphosphate, acts as a competitive inhibitor and an alternative substrate for viral DNA polymerase. Its incorporation into the growing viral DNA chain leads to the termination of chain elongation, thus halting viral replication.

Below is a diagram illustrating the intracellular activation pathway of cidofovir, the active component derived from **Cyclic HPMPC**.



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Intracellular activation of **Cyclic HPMPC** to its active antiviral form.

Experimental Protocols

The study of **Cyclic HPMPC** involves several key experimental procedures for its synthesis, purification, and characterization. While specific, detailed protocols are often proprietary or published within dense scientific literature, the following outlines the general methodologies employed.

Synthesis

The synthesis of **Cyclic HPMPC** can be approached through various chemical routes, often starting from cidofovir or related precursors. A common strategy involves an intramolecular cyclization reaction of a cidofovir derivative.

General Procedure:

- **Starting Material:** The synthesis typically begins with cidofovir (HPMPC) or a protected form of it.
- **Cyclization Agent:** A dehydrating or coupling agent is used to facilitate the intramolecular esterification between the phosphonate and the hydroxyl group on the propyl chain.
- **Reaction Conditions:** The reaction is carried out in an appropriate organic solvent under controlled temperature and pH to promote the formation of the cyclic phosphonate.
- **Work-up and Isolation:** Following the reaction, the product is isolated through extraction and precipitation.

Purification

Purification of **Cyclic HPMPC** is crucial to remove unreacted starting materials, byproducts, and other impurities. High-performance liquid chromatography (HPLC) is a commonly used technique.

High-Performance Liquid Chromatography (HPLC):

- **Column:** A reverse-phase column (e.g., C18) is often suitable for the separation of polar compounds like **Cyclic HPMPC**.
- **Mobile Phase:** A gradient of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically used to achieve optimal separation.
- **Detection:** UV detection at a wavelength where the cytosine moiety absorbs (around 270-280 nm) is a common method for monitoring the elution of the compound.

Characterization

The identity and purity of synthesized **Cyclic HPMPC** are confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy:

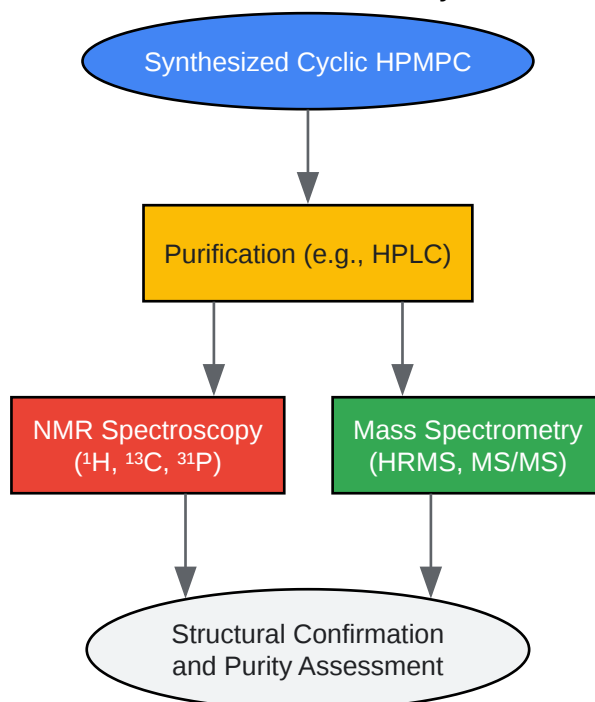
- ^1H NMR: Provides information on the number and types of protons in the molecule, confirming the presence of the cytosine base, the propyl chain, and the cyclic structure.
- ^{13}C NMR: Reveals the carbon skeleton of the molecule.
- ^{31}P NMR: Is particularly important for confirming the formation of the cyclic phosphonate ester, as the chemical shift of the phosphorus atom is sensitive to its chemical environment.

Mass Spectrometry (MS):

- Technique: Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like **Cyclic HPMPC**.
- Analysis: High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which can be compared to the calculated mass of the chemical formula ($\text{C}_8\text{H}_{12}\text{N}_3\text{O}_5\text{P}$) to confirm its identity with high accuracy. Tandem mass spectrometry (MS/MS) can be used to fragment the molecule and provide further structural information.

The workflow for the characterization of **Cyclic HPMPC** is depicted in the following diagram.

Characterization Workflow for Cyclic HPMPC



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A typical workflow for the purification and characterization of synthesized **Cyclic HPMPc**.

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